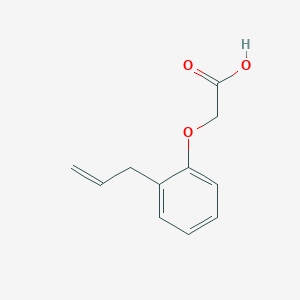

(2-Allyl-phenoxy)-acetic acid

Description

Historical and Structural Context of Phenoxyacetic Acid Derivatives in Academic Inquiry

Phenoxyacetic acid and its derivatives represent a significant class of organic compounds that have been the subject of extensive academic and industrial research for decades. The core structure consists of a phenyl ring linked to an acetic acid moiety through an ether bond. The parent compound, phenoxyacetic acid (POA), was first synthesized in 1880 from sodium phenolate (B1203915) and sodium chloroacetate (B1199739). farmaciajournal.com While POA itself has limited herbicidal activity, its structural framework is foundational to many widely used phenoxy herbicides. farmaciajournal.com

The initial major impetus for research into this class of compounds was the discovery of their potent auxin-like herbicidal properties. google.com Compounds such as (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D), developed in the 1940s, became cornerstone herbicides for controlling broadleaf weeds in monocotyledonous crops. google.comCurrent time information in Bangalore, IN. These derivatives function by mimicking the plant growth hormone indoleacetic acid, leading to uncontrolled growth and eventual death in susceptible plants. google.com The biological activity and efficacy of these herbicides are highly dependent on the nature, number, and position of substituents on the aromatic ring. Current time information in Bangalore, IN.

Beyond agriculture, the phenoxyacetic acid scaffold has been explored for a wide array of pharmacological activities. sigmaaldrich.com Scientific investigations have revealed that different derivatives possess anti-inflammatory, antimicrobial, anti-mycobacterial, and potential anti-cancer properties. sigmaaldrich.comnih.gov For example, recent studies in 2024 have explored novel phenoxyacetic acid derivatives as selective COX-2 inhibitors for anti-inflammatory applications. nih.gov The versatility of the phenoxyacetic acid structure allows for systematic modifications, making it a valuable platform for developing new therapeutic agents and other functional molecules. nih.gov

Defining the Unique Structural Features and Significance of (2-Allyl-phenoxy)-acetic Acid

(2-Allyl-phenoxy)-acetic acid is a specific derivative of phenoxyacetic acid distinguished by the presence of an allyl group (–CH₂–CH=CH₂) at the ortho-position (carbon 2) of the phenyl ring. This substitution introduces several key features that differentiate it from the parent compound and its more common chlorinated analogues.

The molecular structure consists of the foundational phenoxyacetic acid core with the allyl substituent directly attached to the benzene (B151609) ring. This arrangement contrasts with its isomer, allyl phenoxyacetate (B1228835), where the allyl group forms an ester with the carboxylic acid moiety. nih.gov The presence of the C-C double bond in the allyl group introduces a site of unsaturation, making the molecule amenable to a variety of chemical transformations, such as addition reactions, oxidation, or polymerization.

The ortho-positioning of the allyl group can sterically influence the conformation of the entire molecule. Specifically, it can affect the rotational freedom around the ether linkage and the orientation of the acetic acid side chain relative to the plane of the aromatic ring. Such conformational constraints are known to be critical determinants of biological activity in related phenoxyalkanoic acids.

Interactive Table: Physicochemical Properties of (2-Allyl-phenoxy)-acetic acid

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₃ uni.lu |

| Molecular Weight | 192.21 g/mol nih.gov |

| IUPAC Name | 2-(2-prop-2-enylphenoxy)acetic acid uni.lu |

| SMILES | C=CCC1=CC=CC=C1OCC(=O)O uni.lu |

| InChIKey | REOCVFHCRZMTTR-UHFFFAOYSA-N uni.lu |

| Predicted XlogP | 2.8 uni.lu |

Note: Data sourced from PubChem. uni.lunih.gov This table is interactive and can be sorted.

Overview of Current Research Landscape and Scholarly Interest in the Compound

The current body of scholarly literature indicates that (2-Allyl-phenoxy)-acetic acid itself is not a subject of extensive, dedicated research. Unlike its heavily studied chlorinated counterparts used in agriculture or other pharmacologically profiled derivatives, specific investigations into the synthesis, properties, and applications of (2-Allyl-phenoxy)-acetic acid are limited.

However, the structural motif of ortho-allyl phenoxyacetic acid does appear as an intermediate or a building block in the synthesis of more complex molecules. For instance, research has been published on the synthesis of 2-(2-allyl-4-(phenyldiazenyl)phenoxy)acetic acid, a compound that incorporates the ortho-allyl phenoxyacetic acid core and was evaluated for its antibacterial properties. farmaciajournal.com In another study, a derivative named 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide (B32628) was synthesized from eugenol (B1671780), demonstrating the utility of allyl-substituted phenoxyacetic acids in creating novel compounds with potential pharmaceutical applications. kemdikbud.go.idresearchgate.net

These examples suggest that while (2-Allyl-phenoxy)-acetic acid may not be an end product in most current research, its chemical structure holds value for synthetic chemists. The allyl group serves as a versatile functional handle for further chemical modifications, allowing for the construction of more elaborate molecular architectures. Scholarly interest, therefore, appears to be focused on leveraging this reactivity rather than exploring the intrinsic biological activities of the parent compound itself. The field remains open for future studies to directly characterize and identify potential unique applications for (2-Allyl-phenoxy)-acetic acid.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-prop-2-enylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-5-9-6-3-4-7-10(9)14-8-11(12)13/h2-4,6-7H,1,5,8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOCVFHCRZMTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289309 | |

| Record name | (2-Allyl-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-85-6 | |

| Record name | Acetic acid, 2-[2-(2-propen-1-yl)phenoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 60239 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000737364 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Allyl-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-ALLYLPHENOXY)ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Allyl Phenoxy Acetic Acid and Its Precursors

Strategic Approaches for Constructing the Phenoxyacetic Acid Skeleton

The formation of the phenoxyacetic acid core is a foundational step in the synthesis of the target molecule and its derivatives. This structure is characterized by an ether linkage between a phenyl ring and an acetic acid moiety.

The most conventional and widely utilized method for synthesizing phenoxyacetic acids is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction is a versatile and straightforward approach for forming both symmetrical and asymmetrical ethers. wikipedia.org The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway. wikipedia.orgmasterorganicchemistry.com

The process typically involves two main steps:

Deprotonation of a Phenol (B47542): A phenol is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form a sodium or potassium phenoxide salt. gordon.edumiracosta.edu The phenoxide ion is a potent nucleophile.

Nucleophilic Substitution: The resulting phenoxide ion is then reacted with an α-haloacetic acid, most commonly chloroacetic acid or its sodium salt (sodium chloroacetate). wikipedia.orgchemicalbook.com The phenoxide attacks the electrophilic carbon of the chloroacetic acid, displacing the chloride ion and forming the characteristic ether bond of the phenoxyacetic acid skeleton. wikipedia.org

The general reaction is as follows: C₆H₅OH + NaOH → C₆H₅O⁻Na⁺ + H₂O C₆H₅O⁻Na⁺ + ClCH₂COOH → C₆H₅OCH₂COOH + NaCl

The reaction is often carried out in water or a mixed solvent system like ethanol/water and may require heating to proceed at a reasonable rate. gordon.educhemicalbook.com After the reaction, the product is typically isolated by acidifying the mixture, which precipitates the phenoxyacetic acid. chemicalbook.com

Interactive Table: Conventional Synthesis Conditions for Phenoxyacetic Acid

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Reference |

| Phenol | Chloroacetic Acid | NaOH | Water/Ethanol | 102 °C (Reflux) | 5 hours | chemicalbook.com |

| 4-Methylphenol | Chloroacetic Acid | NaOH | Water | 90-100 °C | 30-40 minutes | gordon.edu |

| p-Cresol | Chloroacetic Acid | KOH | Water | Water Bath | 1 hour | miracosta.edu |

In line with the principles of green chemistry, modern synthetic methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for achieving these goals. anton-paar.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. anton-paar.comnih.gov

The application of microwave technology to the Williamson ether synthesis for phenoxyacetic acid derivatives has been successful. The synthesis can be performed under solvent-free conditions, further enhancing its environmental friendliness. farmaciajournal.com For instance, the reaction of a phenol with a carboxylic acid can be carried out using a catalyst like polyphosphoric acid under microwave irradiation, significantly accelerating the process. asianpubs.org

A comparative study on the synthesis of 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives demonstrated a substantial improvement with microwave assistance. The conventional reflux method yielded 42-43% of the product, while the solvent-free microwave-assisted method boosted the yield to 78-85% in just 5-6 minutes. farmaciajournal.com This efficiency is attributed to the direct and rapid heating of the reaction mixture by microwave energy, which is not achievable with conventional methods that rely on convection currents. anton-paar.com

Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Synthesis Method | Reaction Time | Yield | Conditions | Reference |

| Conventional Heating | Several Hours | Moderate | Reflux in aqueous medium | farmaciajournal.com |

| Microwave-Assisted | 5-10 Minutes | High | Solvent-free, catalyst-free | farmaciajournal.comscispace.com |

Regioselective Introduction of the Allyl Moiety onto the Phenoxy System

A critical challenge in the synthesis of (2-Allyl-phenoxy)-acetic acid is the regioselective introduction of the allyl group onto the ortho-position (C-2) of the phenyl ring. Phenols are ambident nucleophiles, meaning they can undergo alkylation at either the oxygen atom (O-allylation) or the carbon atoms of the ring (C-allylation), primarily at the ortho and para positions. rsc.org

The strategy for allylation dictates the required precursor. Two primary routes are considered:

Claisen Rearrangement Route: This classic thermal rearrangement reaction is a powerful method for forming ortho-allyl phenols. organic-chemistry.orgslideshare.net The precursor for this route is an allyl phenyl ether. This intermediate is synthesized via a standard Williamson ether synthesis, where a phenoxide is reacted with an allyl halide (e.g., allyl bromide). Upon heating, the allyl phenyl ether undergoes a jetir.orgjetir.org-sigmatropic rearrangement, where the allyl group migrates from the oxygen atom to the ortho-position of the ring, yielding an ortho-allyl phenol. slideshare.netwikipedia.org If both ortho positions are blocked, the allyl group may migrate to the para position. organic-chemistry.org

Direct C-H Allylation Route: Modern catalytic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach. rsc.orgrsc.org In this case, the precursor would be the pre-formed phenoxyacetic acid. The challenge lies in finding a catalyst system that selectively activates the ortho C-H bond of the phenol ring for allylation without reacting with the carboxylic acid group or promoting O-allylation. nih.gov Catalysts based on palladium, nickel, and indium have been developed for the regioselective C-H allylation of phenols. rsc.orgrsc.orgacs.org

The final step in the synthesis depends on the chosen pathway.

Pathway A (Claisen Rearrangement first):

Synthesis of 2-Allylphenol (B1664045): Phenol is first converted to allyl phenyl ether, which is then heated to induce the Claisen rearrangement, forming 2-allylphenol.

Etherification of 2-Allylphenol: The resulting 2-allylphenol is then subjected to the Williamson ether synthesis with sodium chloroacetate (B1199739) to attach the acetic acid moiety, yielding the final product, (2-Allyl-phenoxy)-acetic acid.

Pathway B (Etherification first):

Synthesis of Phenoxyacetic Acid: Phenol is converted to phenoxyacetic acid using the Williamson ether synthesis as described in section 2.1.1.

Direct ortho-Allylation: The phenoxyacetic acid is then subjected to a regioselective C-H allylation reaction. For example, a nickel/Brønsted acid dual-catalyst system has been shown to favor ortho-selective C-H bond allylation of phenols with 1,3-dienes. rsc.org Similarly, indium(III) triflate has been used to catalyze the ortho-selective C-H allylation of phenols with specific vinyldiazo compounds. rsc.orgnih.gov Optimizing these catalytic conditions is crucial to ensure high regioselectivity and yield.

The Claisen rearrangement is often preferred due to its predictability and high ortho-selectivity for many substrates. slideshare.net However, direct C-H functionalization represents a more modern and efficient, though potentially more complex, alternative.

Retrosynthetic Analysis of (2-Allyl-phenoxy)-acetic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways. amazonaws.com For (2-Allyl-phenoxy)-acetic acid, two logical disconnections can be made.

Route 1: Initial C-O Ether Bond Disconnection

The most apparent disconnection is the ether bond of the phenoxyacetic acid moiety. amazonaws.com This disconnection is based on the reliability of the Williamson ether synthesis.

Target Molecule: (2-Allyl-phenoxy)-acetic acid

Disconnection (C-O): This breaks the molecule into a 2-allylphenoxide synthon and an electrophilic two-carbon synthon with a carboxylic acid group.

Synthetic Equivalents: The corresponding reagents are 2-allylphenol and chloroacetic acid. 2-Allylphenol itself can be further disconnected via the Claisen rearrangement, leading back to allyl phenyl ether, which in turn comes from phenol and an allyl halide.

Route 2: Initial C-C Allyl Bond Disconnection

An alternative disconnection breaks the carbon-carbon bond between the phenyl ring and the allyl group. This approach corresponds to a direct C-H functionalization strategy.

Target Molecule: (2-Allyl-phenoxy)-acetic acid

Disconnection (C-C): This breaks the molecule into a phenoxyacetic acid anion synthon and an electrophilic allyl synthon.

Synthetic Equivalents: The reagents would be phenoxyacetic acid and an allylating agent (e.g., an allyl halide or a 1,3-diene) in the presence of a suitable catalyst system for regioselective C-H activation. Phenoxyacetic acid is then disconnected back to phenol and chloroacetic acid.

Synthesis of Structural Analogues and Key Intermediates Bearing the (2-Allyl-phenoxy)-acetate Scaffold (e.g., from Eugenol (B1671780) derivatives)

Eugenol, a readily available natural product, serves as a versatile starting material for the synthesis of various structural analogues and key intermediates possessing the (2-allyl-phenoxy)-acetate scaffold. The reactivity of its hydroxyl, allyl, and methoxy (B1213986) functional groups allows for a range of chemical modifications. researchgate.net A primary synthetic strategy involves the etherification of the phenolic hydroxyl group of eugenol, often via the Williamson ether synthesis, to introduce the acetic acid moiety.

A notable example is the synthesis of (4-allyl-2-methoxyphenoxy)acetic acid, a key intermediate that can be further derivatized. researchgate.net This synthesis is typically achieved by reacting eugenol with a haloacetic acid or its ester in the presence of a base. researchgate.net

Further modifications can be carried out on the resulting carboxylic acid or its ester to generate a library of structural analogues. These transformations include esterification and amidation, yielding a variety of compounds with the core (2-allyl-phenoxy)-acetate structure. mdpi.com

One extensively documented synthetic route starting from eugenol leads to the formation of 2-(4-allyl-2-methoxy-phenoxy)-N,N-bis(2-hydroxyethyl) acetamide (B32628). researchgate.netsemanticscholar.org This multi-step synthesis highlights the generation of the phenoxyacetate (B1228835) scaffold from a eugenol derivative. The initial step involves an alkoxylation reaction, a variation of the Williamson ether synthesis, where the hydroxyl group of eugenol is converted to sodium eugenolate, which then reacts with an α-haloacetate. researchgate.net The resulting carboxylic acid intermediate is subsequently esterified and then subjected to amidation to yield the final product. researchgate.net

The synthesis of various ester derivatives directly from the hydroxyl group of eugenol has also been explored, providing another class of structural analogues. nih.govnih.gov Additionally, the alkylation of eugenol with ethyl chloroacetate in different polar aprotic solvents has been investigated to produce ethyl 2-(4-allyl-2-methoxyphenoxy)acetate. walisongo.ac.id

The following tables detail the synthetic steps for producing key intermediates and structural analogues of (2-Allyl-phenoxy)-acetic acid from eugenol.

Table 1: Synthesis of the Intermediate (4-allyl-2-methoxyphenoxy)acetic acid from Eugenol

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| 1 | Alkoxylation (Williamson Ether Synthesis) | Eugenol, NaOH, α-monochloroacetate, Reflux | (4-allyl-2-methoxyphenoxy)acetic acid | 70.52 | researchgate.net |

Table 2: Multi-step Synthesis of 2-(4-allyl-2-methoxy-phenoxy)-N,N-bis(2-hydroxyethyl) acetamide

| Step | Starting Material | Reaction | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| 1 | (4-allyl-2-methoxyphenoxy)acetic acid | Esterification | Methanol, Benzene (B151609), H₂SO₄ (catalyst), Reflux | Methyl (4-allyl-2-methoxyphenoxy)acetate | 81.36 | researchgate.net |

| 2 | Methyl (4-allyl-2-methoxyphenoxy)acetate | Amidation | Diethanolamine, Sodium methoxide (B1231860) (catalyst), Methanol, Reflux | 2-(4-allyl-2-methoxy-phenoxy)-N,N-bis(2-hydroxyethyl) acetamide | 72.99 | researchgate.net |

Table 3: Synthesis of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate

| Step | Starting Material | Reaction | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| 1 | Eugenol | Alkylation | Ethyl chloroacetate, N,N-dimethylformamide (DMF), 0°C to room temperature | Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | 91 | walisongo.ac.id |

| 2 | Eugenol | Alkylation | Ethyl chloroacetate, Dimethyl sulfoxide (B87167) (DMSO), 0°C to room temperature | Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | 51 | walisongo.ac.id |

| 3 | Eugenol | Alkylation | Ethyl chloroacetate, Acetonitrile (CH₃CN), 0°C to room temperature | Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | 47 | walisongo.ac.id |

Comprehensive Spectroscopic Characterization and Structural Analysis of 2 Allyl Phenoxy Acetic Acid

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopic Signatures

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For (2-Allyl-phenoxy)-acetic acid, the FT-IR spectrum is expected to display a series of characteristic absorption bands that confirm the presence of its key structural motifs: the carboxylic acid, the aromatic ring, the ether linkage, and the allyl group.

The most prominent feature of a carboxylic acid in an IR spectrum is the O-H stretching vibration, which appears as a very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹. orgchemboulder.comtutorchase.comlibretexts.org This significant broadening is a result of extensive intermolecular hydrogen bonding, where two molecules of the acid form a stable dimer. Superimposed on this broad O-H band are the sharper C-H stretching vibrations from both the aromatic ring (around 3100-3000 cm⁻¹) and the aliphatic parts of the molecule (allyl and methylene (B1212753) groups, below 3000 cm⁻¹).

Another key indicator is the carbonyl (C=O) stretch of the carboxylic acid, which gives rise to a strong, sharp peak typically found between 1760 and 1690 cm⁻¹. orgchemboulder.comusc.edu For a hydrogen-bonded dimer, this peak is commonly observed around 1710 cm⁻¹. libretexts.org The presence of an ether linkage is confirmed by C-O stretching bands. The aryl-alkyl ether (Ar-O-CH₂) linkage is expected to show an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. The C-O stretch associated with the carboxylic acid group also appears in the 1320-1210 cm⁻¹ region. orgchemboulder.comusc.edu

The allyl group contributes its own distinct signals. The C=C double bond stretch is expected to appear in the 1650-1630 cm⁻¹ region. kemdikbud.go.id The vinylic C-H stretching vibrations occur just above 3000 cm⁻¹, while the out-of-plane (OOP) bending vibrations for the terminal =CH₂ group are typically strong and appear near 990 cm⁻¹ and 910 cm⁻¹. orgchemboulder.com Finally, the aromatic ring will show C=C stretching vibrations within the ring at approximately 1600 and 1475 cm⁻¹, and C-H OOP bending vibrations in the 900-675 cm⁻¹ range, which can provide information about the substitution pattern.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |

| C-H stretch (sp²) | Aromatic/Allyl | 3100 - 3000 | Medium |

| C-H stretch (sp³) | Allyl/Methylene | 3000 - 2850 | Medium |

| C=O stretch | Carboxylic Acid | 1760 - 1690 | Strong, Sharp |

| C=C stretch | Allyl | ~1645 | Medium |

| C=C stretch | Aromatic Ring | ~1600, ~1475 | Medium to Weak |

| C-O stretch | Aryl Ether/Carboxylic Acid | 1320 - 1210 | Strong |

| C-H bend (OOP) | Allyl | ~990, ~910 | Strong |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For (2-Allyl-phenoxy)-acetic acid, the ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid, aromatic, ether methylene, and allyl protons.

The most downfield signal is anticipated for the carboxylic acid proton (-COOH), typically appearing as a broad singlet in the range of 10-13 ppm. jove.com Its chemical shift can be dependent on concentration and the solvent used. jove.com

The four protons on the benzene (B151609) ring are chemically non-equivalent and will appear in the aromatic region, approximately between 6.8 and 7.4 ppm. Due to spin-spin coupling between adjacent protons, this region will likely present as a complex pattern of multiplets.

The two protons of the methylene group (-O-CH₂-) are adjacent to an oxygen atom and the carboxyl group, which deshields them. They are expected to appear as a sharp singlet around 4.7 ppm, as there are no adjacent protons to cause splitting. For comparison, the analogous protons in phenoxyacetic acid appear at 4.67 ppm. chemicalbook.com

The allyl group (-CH₂-CH=CH₂) will produce a characteristic set of signals. The internal methine proton (-CH=) will be the most complex, appearing as a multiplet (often a doublet of doublet of triplets, ddt) around 5.9-6.1 ppm. It is coupled to the adjacent sp³ methylene protons and the two terminal sp² vinyl protons. The two terminal vinyl protons (=CH₂) are diastereotopic and will present as two separate multiplets between 5.1 and 5.4 ppm. The allylic methylene protons (-CH₂-), being adjacent to the double bond and the aromatic ring, are expected to appear as a doublet around 3.4 ppm, coupled to the methine proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| Ar-H | 6.8 - 7.4 | Multiplet | 4H |

| -CH=CH₂ | 5.9 - 6.1 | Multiplet (ddt) | 1H |

| -CH=CH₂ | 5.1 - 5.4 | Multiplets | 2H |

| -O-CH₂-COOH | ~4.7 | Singlet | 2H |

| Ar-CH₂- | ~3.4 | Doublet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Due to the lack of symmetry in (2-Allyl-phenoxy)-acetic acid, all 11 carbon atoms are expected to be chemically unique and should therefore produce 11 distinct signals in the spectrum.

The carbonyl carbon of the carboxylic acid is the most deshielded and will appear furthest downfield, typically in the range of 170-180 ppm. oregonstate.edu The six carbons of the aromatic ring will resonate between approximately 110 and 160 ppm. The carbon atom attached to the ether oxygen (C-O) will be the most downfield of the aromatic carbons, around 155-158 ppm, while the carbon bearing the allyl group will also be significantly shifted.

The methylene carbon of the acetic acid side chain (-O-CH₂-) is expected at around 65-70 ppm. bmrb.io The carbons of the allyl group have characteristic shifts: the internal methine carbon (-CH=) appears around 135-137 ppm, the terminal vinyl carbon (=CH₂) at 115-117 ppm, and the sp³-hybridized methylene carbon (Ar-CH₂-) at approximately 30-35 ppm. magritek.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 170 - 180 |

| Ar-C-O | 155 - 158 |

| -CH=CH₂ | 135 - 137 |

| Ar-C (substituted and unsubstituted) | 110 - 140 |

| -CH=CH₂ | 115 - 117 |

| -O-CH₂-COOH | 65 - 70 |

| Ar-CH₂- | 30 - 35 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound. The molecular formula for (2-Allyl-phenoxy)-acetic acid is C₁₁H₁₂O₃, which corresponds to a monoisotopic mass of 192.07864 Da. uni.lu

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z 192. However, for carboxylic acids, this peak can often be weak. jove.commiamioh.edu The fragmentation pattern provides valuable structural information. Key fragmentation pathways for (2-Allyl-phenoxy)-acetic acid would likely include:

Loss of the carboxyl group: Cleavage of the bond between the methylene group and the carboxyl group can lead to the loss of a •COOH radical (45 Da), resulting in a fragment at m/z 147.

Alpha-cleavage: Cleavage of the ether bond can occur. A prominent peak is often observed at m/z 107, corresponding to the [C₇H₇O]⁺ fragment (hydroxy-tropylium ion or protonated cresol), which arises from cleavage of the O-CH₂ bond followed by rearrangement. This is a common fragmentation for phenoxy-type compounds. nih.gov

Loss of the entire side chain: Cleavage can result in the loss of the •CH₂COOH side chain (59 Da), giving a fragment at m/z 133.

McLafferty Rearrangement: While less direct, a McLafferty-type rearrangement involving the carboxylic acid group could potentially occur, though it is more common in longer-chain acids. youtube.com

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the mass of the molecular ion and its fragments, confirming the elemental composition. Predicted collision cross-section (CCS) values can also aid in identification when coupled with ion mobility-mass spectrometry. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 193.08592 |

| [M+Na]⁺ | 215.06786 |

| [M-H]⁻ | 191.07136 |

| [M]⁺ | 192.07809 |

X-ray Diffraction Studies for Elucidating Solid-State Conformation and Crystal Packing

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for (2-Allyl-phenoxy)-acetic acid is not publicly available, the expected structural features can be inferred from studies on similar aromatic carboxylic acids. publish.csiro.aunih.govresearchgate.net

A crucial feature of the crystal structure of most carboxylic acids is the formation of a centrosymmetric dimer through intermolecular hydrogen bonds between the carboxyl groups of two separate molecules. publish.csiro.auresearchgate.net This strong O-H···O hydrogen bonding interaction is a primary driver of the crystal packing. An X-ray study would precisely measure the O···O distance in this dimer.

Furthermore, the analysis would reveal the conformation of the molecule, including the dihedral angles between the plane of the aromatic ring and the acetic acid side chain. It would also detail how the molecules pack into a three-dimensional lattice, which could be influenced by weaker interactions such as C-H···π stacking involving the allyl groups and the aromatic rings. Such studies are essential for understanding polymorphism and the physical properties of the solid material. nih.gov

Computational and Theoretical Investigations into 2 Allyl Phenoxy Acetic Acid Chemistry

Quantum Chemical Calculations for Electronic Properties and Molecular Structure Optimization

Quantum chemical calculations are fundamental to predicting the electronic behavior and stable three-dimensional arrangements of molecules.

Application of Hartree-Fock (HF) and Density Functional Theory (DFT) Methods

For many related phenoxyacetic acids, researchers have employed both Hartree-Fock (HF) and Density Functional Theory (DFT) methods to gain theoretical insights. researchgate.netpulsus.comaps.org HF, an ab initio method, provides a foundational approximation of the molecular orbital theory. researchgate.net DFT, particularly with hybrid functionals like B3LYP, has become a more popular approach as it often yields more accurate results by incorporating electron correlation at a lower computational cost. researchgate.netpulsus.com

A computational study on (2-Allyl-phenoxy)-acetic acid using these methods would be expected to optimize the molecular geometry, providing precise bond lengths and angles. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would be crucial for understanding its reactivity, with the energy gap between them indicating the molecule's chemical stability and electronic transport properties. However, at present, no specific published data from HF or DFT calculations for (2-Allyl-phenoxy)-acetic acid are available.

Prediction of Spectroscopic Parameters and Conformational Preferences

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental findings for validation. pulsus.comresearchgate.net For instance, theoretical calculations can generate vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. pulsus.comacs.orgnih.gov Such theoretical spectra are invaluable for assigning experimental signals and understanding the vibrational modes of the molecule.

Moreover, the presence of the flexible allyl and acetic acid groups suggests that (2-Allyl-phenoxy)-acetic acid can exist in multiple conformations. Computational studies are essential for identifying the most stable conformers and the energy barriers between them. This information is critical as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. To date, no conformational analysis or predicted spectroscopic parameters for (2-Allyl-phenoxy)-acetic acid have been reported in the literature.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are necessary to understand the dynamic behavior of (2-Allyl-phenoxy)-acetic acid over time. MD simulations model the movement of atoms and molecules, providing insights into conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent.

For a molecule like (2-Allyl-phenoxy)-acetic acid, MD simulations could reveal how it interacts with water or other solvents, which is fundamental to understanding its solubility and behavior in biological systems. These simulations can also shed light on the stability of different conformers in various environments. The scientific literature, however, currently lacks any studies on the molecular dynamics of this specific compound.

Theoretical Exploration of Reaction Mechanisms and Transition States Involving the Compound

The allyl group, phenyl ring, and carboxylic acid moiety in (2-Allyl-phenoxy)-acetic acid are all potential sites for chemical reactions. Theoretical chemistry provides powerful tools to explore the mechanisms of these reactions, including the identification of transition states and the calculation of activation energies. For example, computational studies could elucidate the mechanism of its potential antioxidant activity, as has been done for other ortho-substituted phenols. nih.gov Such studies can determine the most likely reaction pathways, whether it be through hydrogen atom transfer, single electron transfer, or other mechanisms.

Investigating potential cyclization reactions involving the allyl group or esterification at the carboxylic acid function through computational methods would provide a deeper understanding of the compound's reactivity profile. Unfortunately, there are no published theoretical explorations of reaction mechanisms specifically involving (2-Allyl-phenoxy)-acetic acid.

Chemical Reactivity and Derivatization Pathways of 2 Allyl Phenoxy Acetic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions to form esters, amides, and other related compounds. These transformations are fundamental in modifying the molecule's polarity, solubility, and biological activity.

Esterification Reactions for Ester Analogue Synthesis

Esterification of the carboxylic acid moiety is a common strategy to produce analogues of (2-Allyl-phenoxy)-acetic acid. This reaction is typically achieved by reacting the parent acid with an alcohol in the presence of an acid catalyst or by using a coupling agent. A variety of alcohols, from simple alkyl alcohols to more complex polyols, can be employed to generate a library of ester derivatives.

One patented method for synthesizing an ester of a phenoxyacetic acid derivative involves the use of an ionic liquid as both a solvent and a catalyst. google.com For instance, the synthesis of allyl phenoxyacetate (B1228835) can be achieved by reacting phenoxyacetic acid with allyl alcohol. google.com This method is notable for its high yield and the recyclability of the ionic liquid, presenting a green chemistry approach. google.com While this example illustrates the esterification of a related compound, the principle is directly applicable to (2-Allyl-phenoxy)-acetic acid.

Research into the derivatization of carboxylic acids for analytical purposes, such as HPLC-MS analysis, often employs esterification to enhance detectability. researchgate.netnih.gov These methods, which may involve reagents like 4-bromo-N-methylbenzylamine in the presence of a carbodiimide (B86325) coupling agent, underscore the broad utility of ester formation. researchgate.netnih.gov

The following table outlines representative esterification reactions applicable to (2-Allyl-phenoxy)-acetic acid, based on established methods for similar carboxylic acids.

| Reactant | Reagent/Catalyst | Product | Reference |

| (2-Allyl-phenoxy)-acetic acid + Methanol | H₂SO₄ (catalytic) | Methyl (2-allyl-phenoxy)-acetate | General Knowledge |

| (2-Allyl-phenoxy)-acetic acid + Ethanol | DCC, DMAP | Ethyl (2-allyl-phenoxy)-acetate | General Knowledge |

| (2-Allyl-phenoxy)-acetic acid + Allyl Alcohol | Ionic Liquid (e.g., [Et₃NH][HSO₄]) | Allyl (2-allyl-phenoxy)-acetate | google.com |

| (2-Allyl-phenoxy)-acetic acid + Benzyl Alcohol | Thionyl Chloride, then Benzyl Alcohol | Benzyl (2-allyl-phenoxy)-acetate | General Knowledge |

Amidation and Other Carboxyl Group Transformations

The carboxylic acid group can also be converted into amides through reaction with primary or secondary amines, typically activated by a coupling agent. This transformation is a cornerstone of medicinal chemistry for creating compounds with altered pharmacokinetic properties. The synthesis of amides from carboxylic acids is a well-established and highly versatile reaction. nih.gov

Furthermore, the carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This conversion opens up another avenue for derivatization through subsequent reactions of the newly formed hydroxyl group.

Chemical Transformations Involving the Allyl Moiety

The allyl group provides a second reactive handle on the (2-Allyl-phenoxy)-acetic acid molecule, offering pathways to a different set of derivatives through reactions at the carbon-carbon double bond.

Olefinic Reactions: Additions, Cycloadditions

The double bond of the allyl group is susceptible to a variety of addition reactions. Halogens, such as bromine and chlorine, can add across the double bond to form dihalo-derivatives. Hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, will reduce the allyl group to a propyl group.

The allyl group can also undergo rearrangement to the more thermodynamically stable propenyl isomer, a reaction often catalyzed by a strong base or a transition metal catalyst. acs.org This isomerization can be a key step in multi-step synthetic sequences. Additionally, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction if a suitable diene is present, leading to the formation of cyclic structures.

Polymerization Potential of the Allyl Group

The allyl group contains a polymerizable double bond. While allyl monomers are generally less reactive in radical polymerization than styrenes or acrylates, they can be polymerized under certain conditions to form polymers with the (phenoxy)-acetic acid moiety as a pendant group. researchgate.net The synthesis of allyl fatty acid derivatives and their subsequent use as reactive coalescing agents in latex systems highlights the potential for autoxidative crosslinking of allyl groups, a process that involves radical mechanisms initiated by oxygen. researchgate.net This suggests that polymers or crosslinked materials could be developed from (2-Allyl-phenoxy)-acetic acid.

Cross-Coupling Reactions at the Allyl Position

The allyl group is a versatile functional group for palladium-catalyzed cross-coupling reactions. frontiersin.org These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the allylic position, often after conversion of the allyl group to an allyl halide or acetate. This provides a powerful tool for elaborating the molecular structure and synthesizing complex derivatives. The ability to perform these reactions on allyl aryl ethers is well-documented and demonstrates the potential for such transformations on (2-Allyl-phenoxy)-acetic acid. frontiersin.org

Reactivity of the Phenoxy Ether Linkage

The (2-Allyl-phenoxy)-acetic acid molecule contains a phenoxy ether linkage, specifically an aryl alkyl ether. This type of ether is characterized by an oxygen atom connected to an aromatic ring and an alkyl group. Generally, ethers are known for their lack of reactivity towards many reagents, which makes them useful as solvents. libretexts.orgpressbooks.pub However, their single most significant reaction is cleavage under strongly acidic conditions. libretexts.orgpressbooks.pub

The C(aryl)–O bond in (2-Allyl-phenoxy)-acetic acid is strong and resistant to cleavage due to the sp² hybridization of the aromatic carbon and resonance stabilization. Consequently, nucleophilic attack on the aromatic ring carbon is highly unfavorable. libretexts.orgyoutube.com The cleavage of the ether linkage, therefore, occurs exclusively at the alkyl C–O bond, which is the bond between the oxygen and the carboxymethyl group (-CH₂COOH).

The reaction proceeds via a nucleophilic substitution mechanism when treated with strong, non-oxidizing acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. pressbooks.pubyoutube.com The mechanism involves two main steps:

Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen atom, converting the alkoxy group into a good leaving group (an alcohol). This creates a positively charged oxonium ion intermediate. youtube.comfiveable.me

Nucleophilic Attack: A halide anion (I⁻ or Br⁻), acting as a nucleophile, attacks the carbon atom of the alkyl group (the methylene (B1212753) carbon of the acetic acid moiety). libretexts.org Since this is a primary-like carbon, the reaction follows an Sₙ2 pathway, leading to the cleavage of the C-O bond. pressbooks.pub

The final products of this acidic cleavage are 2-allylphenol (B1664045) and a haloacetic acid. For instance, reaction with excess HI would yield 2-allylphenol and iodoacetic acid. It is important to note that the resulting phenol (B47542) does not undergo further reaction with the acid to form an aryl halide. libretexts.orgyoutube.com

Table 1: Acidic Cleavage of (2-Allyl-phenoxy)-acetic Acid

| Reagent | Conditions | Products | Mechanism |

| Hydroiodic Acid (HI) | Heat | 2-Allylphenol and Iodoacetic acid | Sₙ2 |

| Hydrobromic Acid (HBr) | Heat | 2-Allylphenol and Bromoacetic acid | Sₙ2 |

In Vitro Biological Evaluation and Mechanistic Insights of 2 Allyl Phenoxy Acetic Acid and Its Derivatives

In Vitro Antimicrobial Efficacy Assessments

The antimicrobial potential of (2-Allyl-phenoxy)-acetic acid derivatives has been investigated against a range of pathogenic microorganisms, revealing promising results in both antibacterial and antifungal assays.

Antibacterial Activity Profiling against Pathogenic Strains

Derivatives of phenoxy-acetic acid have demonstrated notable antibacterial activity. For instance, a study on 2-(2-hydroxy phenylimino) acetic acid revealed that a concentration of 70 mM was effective in completely inhibiting the growth of E. coli, Staphylococcus aureus, and Streptococcus agalactiae after 24 hours of incubation. slideshare.netresearchgate.net However, the same concentration did not show inhibitory effects against Proteus mirabilis, Streptococcus mutans, Klebsiella pneumoniae, and Streptococcus pneumoniae. slideshare.netresearchgate.net This suggests a degree of selectivity in its antibacterial action. The minimum inhibitory concentration (MIC) was determined to be 70 mM for the susceptible strains. slideshare.netresearchgate.net

The mechanism of action for acetic acid and its derivatives is believed to involve the penetration of the non-dissociated acid through the bacterial cell wall, which can disrupt the normal physiology of pH-sensitive bacteria. researchgate.net This disruption is often more significant than what would be expected from the pH change alone, indicating a specific toxic effect of the undissociated molecule. researchgate.net

Furthermore, broader studies on acetic acid have shown its efficacy against various bacteria isolated from hospital high-touch surfaces. It demonstrated strong antibacterial activity with mean MICs ranging from 0.05 ± 0.00 to 0.25 ± 0.06 μL/mL against coagulase-negative Staphylococcus, Klebsiella pneumoniae, Proteus vulgaris, Enterococcus species, and Serratia marcescens. nih.gov These findings highlight the potential of acetic acid derivatives as effective antibacterial agents. nih.gov Research on other related structures, such as 1,3,4-oxadiazoline derivatives, has also revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Antibacterial Activity of 2-(2-hydroxy phenylimino) acetic acid

| Bacterial Strain | Concentration (70 mM) | Result |

|---|---|---|

| E. coli | 70 mM | Complete Inhibition |

| Staphylococcus aureus | 70 mM | Complete Inhibition |

| Streptococcus agalactiae | 70 mM | Complete Inhibition |

| Proteus mirabilis | 70 mM | No Inhibition |

| Streptococcus mutans | 70 mM | No Inhibition |

| Klebsiella pneumoniae | 70 mM | No Inhibition |

| Streptococcus pneumoniae | 70 mM | No Inhibition |

Antifungal Activity Evaluation

The antifungal properties of (2-Allyl-phenoxy)-acetic acid and its derivatives have also been a focus of research. Studies on 2-allylphenol (B1664045) derivatives have shown that modifications to the core structure can significantly enhance antifungal activity. For example, replacing the hydroxyl group with methoxy (B1213986) or acetyl groups led to a substantial increase in activity against the phytopathogenic fungus Botrytis cinerea, with IC50 values decreasing from 68.0 to 2.00 and 1.00 μg/mL, respectively. mdpi.com

The proposed mechanism of action for these 2-allylphenol derivatives is the inhibition of fungal respiration by blocking the electron transport chain in the cytochrome pathway. mdpi.com Furthermore, the most active derivatives were found to inhibit the expression of the Bcaox gene, which is associated with the alternative oxidase enzyme (AOX). This enzyme allows the fungus to respire even when the primary respiratory pathway is inhibited. mdpi.com Therefore, these compounds appear to inhibit both the normal and alternative respiratory pathways of B. cinerea. mdpi.com

Research on other related heterocyclic compounds, such as 2-(5-aryl-1,3,4-oxadiazol-2-yl thio) acetic acid derivatives, has also demonstrated significant in vitro antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus flavus. scholarsresearchlibrary.com The activity of these compounds was found to be influenced by the nature of the substituent on the phenyl ring, with electron-withdrawing groups like chloro, bromo, or nitro enhancing the antifungal effect compared to electron-releasing groups. scholarsresearchlibrary.com

In Vitro Cytotoxic Activity in Cancer Cell Lines

The potential of (2-Allyl-phenoxy)-acetic acid and its derivatives as anticancer agents has been explored through various in vitro assays, focusing on their effects on cancer cell viability and the underlying molecular mechanisms.

Cell Viability and Proliferation Assays

The cytotoxic effects of derivatives containing the allyl motif have been evaluated against various human cancer cell lines. For example, diallyl trisulfide (DATS), a compound with an allyl group, was found to be more effective than diallyl disulfide (DADS) and diallyl sulfide (B99878) (DAS) in reducing the cell viability of A375 human melanoma and basal cell carcinoma (BCC) cells. nih.gov

In a study involving 2-arenoxybenzaldehyde N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives, which share some structural similarities with phenoxy acetic acid derivatives, cytotoxic activity was assessed against A-549 (lung carcinoma), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer) cell lines. nih.gov The results showed varying IC50 values depending on the specific derivative and cell line. For instance, hydrazone 1e had an IC50 value of 13.39 μM in the A-549 cell line, while oxadiazole 2l showed an IC50 of 22.73 μM in the MDA-MB-231 cell line, and hydrazone 1d had an IC50 of 9.38 μM in the PC-3 cell line. nih.gov These findings underscore the potential of these classes of compounds to inhibit cancer cell proliferation.

Table 2: In Vitro Cytotoxicity of 2-arenoxybenzaldehyde Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Hydrazone 1e | A-549 | 13.39 |

| Oxadiazole 2l | MDA-MB-231 | 22.73 |

| Hydrazone 1d | PC-3 | 9.38 |

Molecular Mechanisms of Action (e.g., enzyme inhibition, apoptotic pathways)

The anticancer effects of allyl-containing compounds are attributed to multiple molecular mechanisms. These include the induction of cell cycle arrest, apoptosis (programmed cell death), and inhibition of enzymes crucial for cancer progression. acs.orgnih.gov

One of the key mechanisms is the induction of apoptosis. For instance, diallyl disulfide (DADS) has been shown to induce apoptosis in cancer cells through various pathways, including the activation of metabolizing enzymes that detoxify carcinogens and the suppression of DNA adduct formation. nih.gov Similarly, diallyl trisulfide (DATS) induces apoptosis in skin cancer cells through both caspase-dependent and -independent mitochondrial pathways. nih.govresearchgate.net This involves a decrease in the expression of the anti-apoptotic protein Bcl-xL, an increase in the Bax/Bcl-2 ratio, and the subsequent release of mitochondrial proteins like cytochrome c. researchgate.net

Cell cycle arrest is another important mechanism. Allyl sulfides have been shown to induce G2/M phase cell cycle arrest in several human cancer cells. nih.gov DATS, for example, induces G2/M arrest in human prostate cancer cells and skin cancer cells by modulating checkpoint modulators like cyclin-dependent kinase 1 (Cdk1) and cell division cycle 25 C (Cdc25 C) phosphatase. nih.gov

Enzyme inhibition is also a critical aspect of the anticancer activity of these compounds. A series of (2-arylcarbamoyl-phenoxy)-acetic acid derivatives were designed as highly potent and selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov The lead compound in this series demonstrated an IC50 of 30 nM for aldose reductase inhibition. nih.gov While this study focused on diabetic complications, the principle of designing phenoxy-acetic acid derivatives as specific enzyme inhibitors is relevant to cancer therapy, where enzymes like cyclooxygenase-2 (COX-2) are key targets. nih.gov Indeed, novel phenoxy acetic acid derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors, with IC50 values in the range of 0.06–0.09 μM. nih.gov

In Vitro Antioxidant Properties

The antioxidant potential of compounds is often linked to their ability to mitigate cellular damage caused by reactive oxygen species (ROS), which plays a role in various diseases, including cancer. nih.gov Allyl-containing compounds, in particular, have been noted for their antioxidant effects. nih.govnih.gov

The antioxidant activity of essential oil from Allium sativum (garlic), which is rich in allyl compounds like diallyl trisulfide and diallyl disulfide, has been evaluated using DPPH radical scavenging and β-carotene bleaching assays. nih.gov The essential oil showed an IC50 value of 124.60 ± 2.3 µg/mL in the DPPH assay, indicating its capacity to scavenge free radicals. nih.gov The volatile components of the oil are believed to be responsible for this antioxidant activity. nih.gov

The mechanisms underlying the antioxidant action of such compounds can involve hydrogen atom abstraction. nih.gov While direct studies on the antioxidant properties of (2-Allyl-phenoxy)-acetic acid itself are not extensively detailed in the provided context, the known antioxidant activity of its structural components, particularly the allyl group, suggests that it may also possess free radical scavenging capabilities. nih.govnih.gov

Enzyme Inhibition Studies (e.g., Urease, Neuraminidase)

While direct inhibitory data for (2-Allyl-phenoxy)-acetic acid against urease and neuraminidase is not extensively documented in publicly available research, the phenoxyacetic acid framework is a known platform for developing enzyme inhibitors. The potential for derivatives to interact with these and other enzymes is an area of scientific interest.

Urease Inhibition: Urease enzymes, particularly from bacteria like Helicobacter pylori, are significant targets in medicinal chemistry due to their role in pathogenesis. nih.gov The inhibition of urease can mitigate the effects of infections that lead to conditions like gastritis and peptic ulcers. researchgate.net Research into urease inhibitors often involves screening libraries of synthetic compounds to identify potent candidates. For instance, studies on N-monosubstituted aroylthioureas have identified compounds with potent, mixed-mechanism inhibition of urease, with IC₅₀ values significantly lower than the standard inhibitor, acetohydroxamic acid. nih.gov The structure-activity relationship (SAR) is crucial, with factors like the presence and position of electron-withdrawing groups on aromatic rings influencing inhibitory activity. nih.gov Although specific studies on the (2-Allyl-phenoxy)-acetic acid moiety are scarce, its structure presents a template that could be modified to interact with the nickel-containing active site of urease. nih.gov

Neuraminidase Inhibition: Neuraminidase is a critical enzyme for the proliferation of influenza viruses, making it a prime target for antiviral drugs. nih.govnih.gov The efficacy of neuraminidase inhibitors is typically quantified by their 50% inhibitory concentration (IC₅₀), determined through in vitro assays using fluorescent substrates. nih.govnih.gov While established inhibitors like oseltamivir (B103847) and zanamivir (B325) are widely studied, the search for new chemical entities with inhibitory potential is ongoing. The evaluation of various compound classes against different influenza strains is essential for monitoring viral susceptibility and the emergence of resistance. nih.gov The phenoxyacetic acid structure, while not a classical neuraminidase inhibitor scaffold, could be explored for this activity through targeted synthesis and derivatization.

In Vitro Phytotoxicological Assessments for Plant Growth Regulation Applications (e.g., seed germination, root development)

The phenoxyacetic acid chemical class is famously associated with plant growth regulation. Compounds in this family can mimic natural auxins, a class of plant hormones, thereby influencing various growth processes.

Seed Germination and Seedling Growth: In vitro phytotoxicological tests are standard methods for evaluating the effects of chemical compounds on plants. nih.gov These assessments often use seed germination percentage (SG%) and subsequent root and shoot elongation as key endpoints to determine if a substance is phytotoxic or biostimulating. nih.govnih.gov For example, studies on other phenoxyacetic acid derivatives have shown significant impacts on seed germination and early seedling growth, which are highly dependent on the compound's concentration. nih.gov At certain concentrations, these compounds can inhibit germination and cause malformations in developing seedlings, while at others, they might have no effect or even a stimulatory one. nih.gov

Root and Shoot Development: Auxins and auxinic compounds like those in the phenoxyacetic acid family are known to have profound, often dose-dependent, effects on root and shoot development. For instance, indole-3-acetic acid (IAA), a natural auxin, can inhibit primary root elongation while promoting the formation of lateral roots. researchgate.net The response of a plant to an exogenous auxinic compound is complex and can involve changes in cellular processes and enzyme profiles. researchgate.net While specific phytotoxicological data for (2-Allyl-phenoxy)-acetic acid are not detailed in the available literature, its structural similarity to known auxins suggests it could possess plant growth-regulating properties, warranting further investigation through standardized in vitro assays.

Investigations into Other In Vitro Pharmacological Modulations (e.g., PPARδ agonism for related structures)

Beyond enzyme inhibition and phytoregulation, phenoxyacetic acid derivatives have been investigated for their ability to modulate important pharmacological targets, notably the Peroxisome Proliferator-Activated Receptors (PPARs).

PPARδ Agonism: The PPAR family of nuclear receptors, particularly PPARδ, plays a key role in regulating lipid metabolism. researchgate.net As such, agonists of this receptor are of significant interest for treating metabolic disorders. Research has successfully identified series of phenoxyacetic acids as potent and subtype-selective partial agonists of human PPARδ. nih.govmssm.edu Through systematic synthesis and screening, structure-activity relationships (SAR) have been established to optimize these molecules for enhanced potency and desired pharmacological profiles. nih.govmssm.edu The development of these compounds from initial hits to potent exemplars demonstrates the utility of the phenoxyacetic acid scaffold in targeting nuclear receptors. nih.govsigmaaldrich.com This line of research highlights a significant in vitro pharmacological modulation associated with structures related to (2-Allyl-phenoxy)-acetic acid.

Table of Research Findings on Phenoxyacetic Acid Derivatives

| Activity Class | Target/Application | Key Findings |

| Enzyme Inhibition | Urease, Neuraminidase | The phenoxyacetic acid scaffold is a template for designing enzyme inhibitors, though specific data for (2-Allyl-phenoxy)-acetic acid is limited. SAR is critical for potency. |

| Phytoregulation | Seed Germination, Root Growth | Phenoxyacetic acids are known plant growth regulators (auxins). Effects are concentration-dependent, ranging from inhibition to stimulation. |

| Pharmacological Modulation | PPARδ | Derivatives have been identified as potent and selective partial agonists of PPARδ, a key regulator of lipid metabolism. researchgate.netnih.govmssm.edu |

Advanced Research Applications and Future Perspectives for 2 Allyl Phenoxy Acetic Acid

Strategic Building Block in Advanced Organic Synthesis

The molecular architecture of (2-allyl-phenoxy)-acetic acid provides multiple reactive sites, establishing it as a versatile building block for complex molecular synthesis. The carboxylic acid function, the ether linkage, the aromatic ring, and the terminal allyl group can all be selectively targeted to build a diverse array of more complex molecules.

The synthesis of derivatives often starts from related, naturally occurring phenols like eugenol (B1671780) (4-allyl-2-methoxyphenol). A common synthetic route involves the Williamson ether synthesis, where the hydroxyl group of the phenol (B47542) is reacted with an alpha-haloacetate, such as sodium chloroacetate (B1199739), to introduce the acetic acid moiety. For instance, the alkoxylation of eugenol produces (4-allyl-2-methoxy-phenoxy)-acetic acid, an analogue of the title compound, which can then be further modified. researchgate.netkemdikbud.go.idwikipedia.org The allyl group itself is a key functional handle, amenable to a wide range of transformations including oxidation, reduction, addition reactions, and more complex palladium-catalyzed cross-coupling reactions. orgsyn.orgcymitquimica.com

The esterification of the carboxylic acid group is another fundamental transformation. For example, the reaction of phenoxyacetic acid with allyl alcohol, often facilitated by novel catalysts like ionic liquids to promote green chemistry principles, yields allyl phenoxyacetate (B1228835). cymitquimica.comgoogle.com This demonstrates the straightforward reactivity of the acid group, which allows for its conversion into esters, amides, and other derivatives, significantly broadening its synthetic utility.

Potential in Agrochemical Research for Novel Active Ingredients

The phenoxyacetic acid scaffold is historically significant in agriculture. Compounds such as 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (4-chloro-2-methylphenoxyacetic acid) are among the most widely used herbicides globally due to their effectiveness and low cost. nih.govresearchgate.netresearchgate.net While phenoxyacetic acid itself is not herbicidally active, its derivatives are potent plant growth regulators. wikipedia.org This establishes a strong rationale for investigating (2-allyl-phenoxy)-acetic acid and its derivatives as potential new agrochemicals.

The introduction of an allyl group onto the phenoxy ring offers a site for further chemical modification, which could be used to fine-tune the compound's herbicidal activity, selectivity, or environmental degradation profile. Research into related compounds, such as allyl phenoxyacetate, has already pointed towards potential applications in agriculture as pesticides or herbicides. cymitquimica.com The development of new active ingredients is critical for managing herbicide resistance and meeting modern environmental standards. The structural similarity of (2-allyl-phenoxy)-acetic acid to proven herbicides makes it a prime candidate for derivatization and screening programs aimed at discovering next-generation crop protection agents.

| Parent Compound Class | Example Active Ingredients | Primary Application | Reference |

| Phenoxyacetic Acids | 2,4-D, MCPA, Mecoprop | Systemic Herbicides | nih.gov, researchgate.net, researchgate.net |

| Allyl Phenoxy Esters | Allyl Phenoxyacetate | Investigated as potential pesticides/herbicides | cymitquimica.com |

Contributions to Medicinal Chemistry Scaffold Development

The phenoxyacetic acid moiety is not only relevant to agrochemicals but is also a recognized scaffold in medicinal chemistry. It is present in various compounds developed for therapeutic purposes. Recent studies highlight the versatility of this core structure in the design of new drugs.

For example, derivatives of phenoxyacetic acid have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, which are important targets for anti-inflammatory drugs. nih.gov The goal of such research is to create effective anti-inflammatory agents with fewer gastrointestinal side effects than traditional NSAIDs. nih.gov Similarly, novel aminothiazole compounds bearing a phenoxyacetic acid moiety have been synthesized and shown to possess hypolipidemic activity, suggesting potential applications in treating high cholesterol. nih.gov

Furthermore, derivatives of the closely related (4-allyl-2-methoxy-phenoxy)-acetic acid have been synthesized and are considered to have potential as antibacterial agents. researchgate.netkemdikbud.go.id The allyl group provides a locus for modification to enhance potency or modulate pharmacokinetic properties. This demonstrates that the (2-allyl-phenoxy)-acetic acid structure serves as a valuable starting point for generating libraries of compounds for drug discovery screening.

| Phenoxyacetic Acid Derivative Class | Therapeutic Target/Application | Research Finding | Reference |

| Hydrazone derivatives | COX-2 Inhibition (Anti-inflammatory) | Showed significant COX-2 inhibition with IC50 in the 0.06–0.09 μM range. | nih.gov |

| Aminothiazole derivatives | Hypolipidemic Agents | Effective in lowering lipid levels in high-fat diet-induced hyperlipidemia models. | nih.gov |

| Acetamide (B32628) derivatives | Antibacterial Agents | Synthesized from eugenol, these derivatives show potential for medicinal use. | researchgate.net, kemdikbud.go.id |

Opportunities for Multicomponent Reaction Development

Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that contains portions of all starting materials. rug.nlfrontiersin.org These reactions are prized in drug discovery and materials science for their ability to rapidly generate molecular complexity and create diverse compound libraries. (2-Allyl-phenoxy)-acetic acid is an excellent candidate for inclusion in MCR development due to its distinct functional groups.

The carboxylic acid group can participate directly in classic MCRs such as the Ugi and Passerini reactions. researchgate.net These reactions are cornerstones of combinatorial chemistry for producing peptide-like scaffolds.

Moreover, the allyl group can be readily transformed into other functionalities suitable for MCRs. For example:

Oxidative cleavage of the allyl double bond can yield an aldehyde, a key component in reactions like the Petasis or Hantzsch reactions.

Hydroamination or aminohydroxylation can introduce amine or alcohol functionalities, further expanding the range of possible MCRs.

Hydroboration can convert the allyl group into a boronic acid, which is a crucial reactant in the multicomponent Petasis reaction to form substituted amino acids. nih.gov

Recent advances have also explored nickel-catalyzed three-component reactions, such as the carboamination of alkynes, to build complex molecular architectures. acs.orgacs.org The reactivity of the allyl group makes it a potential substrate for analogous metal-catalyzed multicomponent transformations, opening a pathway to novel tetrasubstituted enamines or other densely functionalized structures.

Interdisciplinary Research Directions and Emerging Methodologies

The future of chemical synthesis lies in the integration of different scientific fields and the adoption of novel, sustainable technologies. Research on (2-allyl-phenoxy)-acetic acid and its derivatives is well-suited to these modern approaches.

Green Chemistry and Catalysis: The synthesis of related esters using ionic liquids as both catalyst and solvent exemplifies a move towards more environmentally benign processes. google.com This approach minimizes volatile organic solvents and can improve reaction efficiency and product separation.

Automated Synthesis and High-Throughput Screening: The use of (2-allyl-phenoxy)-acetic acid in MCRs makes it highly amenable to automated synthesis platforms. rug.nl Such systems can rapidly generate large libraries of derivatives for high-throughput screening in both agrochemical and medicinal contexts, accelerating the discovery of new lead compounds.

Computational Chemistry and Molecular Design: As seen in the development of COX-2 inhibitors, molecular modeling and computational studies are integral to modern drug design. nih.gov These in silico methods can predict the binding of (2-allyl-phenoxy)-acetic acid derivatives to biological targets, guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation.

Advanced Analytical Techniques: The detection and monitoring of phenoxyacetic acids and their transformation products in the environment rely on sophisticated methods like ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS). nih.govresearchgate.net This synergy between synthetic chemistry and advanced analytical science is crucial for understanding the environmental fate and impact of new potential agrochemicals.

The study of (2-allyl-phenoxy)-acetic acid thus represents a confluence of organic synthesis, medicinal chemistry, agrochemistry, green chemistry, and computational science, highlighting its potential to contribute to diverse and impactful areas of future research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Allyl-phenoxy)-acetic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is synthesized via esterification of phenoxyacetic acid with allyl alcohol, typically using acid catalysts (e.g., sulfuric acid) under reflux conditions. Key parameters include stoichiometric ratios (1:1 molar ratio of reactants), temperature control (~100–120°C), and reaction time (3–6 hours). Post-synthesis purification involves recrystallization from ethanol or benzene. Evidence from analogous ester syntheses highlights the importance of anhydrous conditions to minimize hydrolysis .

Q. How can NMR and IR spectroscopy confirm the structure of (2-Allyl-phenoxy)-acetic acid?

- Methodological Answer :

- ¹H NMR : Expect signals for the allyl group (δ 5.0–6.0 ppm: doublet of doublets for CH₂=CH₂ protons) and aromatic protons (δ 6.5–7.5 ppm for the phenoxy ring). The methylene group adjacent to the ester oxygen (OCH₂CO) appears at δ 4.5–4.8 ppm.

- IR Spectroscopy : Ester C=O stretch at ~1720–1760 cm⁻¹ and aromatic C-O-C stretch at ~1230–1250 cm⁻¹. Comparative data from similar esters (e.g., propargyl phenoxyacetate) validate these peaks .

Q. What analytical techniques are recommended for assessing the purity of (2-Allyl-phenoxy)-acetic acid?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 250–260 nm) is ideal for quantifying purity. Gas chromatography (GC) can detect volatile impurities, while elemental analysis (C, H, O) confirms stoichiometric composition. Recrystallization yield (e.g., 70% as reported in similar syntheses) and melting point consistency (e.g., 58–60°C for propargyl analogs) are supplementary metrics .

Advanced Research Questions

Q. How does the allyl group influence the reactivity and stability of (2-Allyl-phenoxy)-acetic acid under varying storage conditions?

- Methodological Answer : The allyl group introduces susceptibility to oxidation and polymerization. Stability studies should include:

- Thermogravimetric Analysis (TGA) : To assess thermal degradation thresholds.

- Accelerated Aging Tests : Store samples under inert atmospheres (N₂/Ar) at 4°C and monitor degradation via HPLC.

- Radical Scavengers : Additives like BHT (butylated hydroxytoluene) can mitigate allyl group polymerization. Evidence from ester storage protocols suggests a shelf life of >6 months under optimal conditions .

Q. What strategies resolve contradictions in reported biological activities of (2-Allyl-phenoxy)-acetic acid derivatives?

- Methodological Answer : Discrepancies may arise from impurities, stereochemical variations, or assay-specific conditions. Mitigation steps include:

- Purity Validation : Use HPLC-MS to confirm compound integrity.

- Stereochemical Analysis : Chiral chromatography to isolate enantiomers (if applicable).

- Dose-Response Curves : Standardize assays across studies (e.g., IC₅₀ values in enzyme inhibition). Evidence from complex acetic acid derivatives underscores the need for rigorous analytical validation .

Q. How can side reactions like allyl group isomerization be minimized during esterification?

- Methodological Answer : Isomerization (e.g., allyl → propenyl) is mitigated by:

- Temperature Control : Maintain ≤120°C to avoid thermal rearrangement.

- Catalyst Selection : Use Brønsted acids (e.g., H₂SO₄) instead of Lewis acids, which may promote side reactions.

- Reaction Monitoring : Track intermediates via thin-layer chromatography (TLC). Data from allyl ester syntheses highlight a 5–10% yield loss due to isomerization without optimized conditions .

Data Contradiction Analysis

Q. Why do studies report varying yields for (2-Allyl-phenoxy)-acetic acid synthesis?

- Methodological Answer : Yield discrepancies (~60–80%) stem from:

- Catalyst Efficiency : Sulfuric acid vs. p-toluenesulfonic acid (PTSA) impacts reaction kinetics.

- Workup Protocols : Incomplete neutralization of residual acid reduces crystallization efficiency.

- Solvent Choice : Ethanol vs. benzene recrystallization alters recovery rates. Comparative studies on phenoxyacetic acid derivatives emphasize solvent polarity effects .

Experimental Design Considerations

Q. What kinetic models are suitable for studying the esterification of phenoxyacetic acid with allyl alcohol?

- Methodological Answer : A pseudo-first-order model is applicable under excess allyl alcohol. Monitor reaction progress via:

- In Situ FTIR : Track C=O peak attenuation.

- Titrimetry : Quantify unreacted acid via NaOH titration.

Activation energy (Eₐ) calculations from Arrhenius plots can optimize temperature conditions. Evidence from acetic acid esterification kinetics supports this approach .

Biological Research Applications

Q. What in vitro assays are recommended to evaluate the antimicrobial potential of (2-Allyl-phenoxy)-acetic acid?

- Methodological Answer :

- MIC (Minimum Inhibitory Concentration) : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Biofilm Inhibition : Crystal violet assay for biofilm biomass quantification.

- Cytotoxicity Screening : MTT assay on mammalian cell lines (e.g., HEK-293). Studies on structurally similar esters demonstrate dose-dependent antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products